molecular formula C14H18N2O7 B2607772 MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate CAS No. 2237216-36-1

MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate

Cat. No.: B2607772
CAS No.: 2237216-36-1
M. Wt: 326.305
InChI Key: PAPITQINKKNTDB-LLVKDONJSA-N
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Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate is a high-purity chiral chemical building block essential for advanced organic synthesis and pharmaceutical research . This compound, with CAS number 2237216-36-1, has a molecular formula of C14H18N2O7 and a molecular weight of 326.3 g/mol, and is supplied with a purity of 98% . It features a (2R) stereocenter, which is critical for creating molecules with specific three-dimensional structures for studies in molecular recognition and asymmetric synthesis . The molecule contains multiple functional groups: a tert-butoxycarbonyl (Boc)-protected amine , which allows for selective deprotection under mild acidic conditions; a 4-hydroxy-3-nitrophenyl group that can undergo further transformations such as reduction of the nitro group to an amine or participation in nucleophilic substitution reactions; and a methyl ester that can be hydrolyzed to the corresponding carboxylic acid . In research, this compound serves as a key intermediate for constructing more complex molecules. Its chiral nature makes it valuable for developing peptide mimics and enzyme inhibitors . The 4-hydroxy-3-nitrophenyl moiety is of significant interest in medicinal chemistry, as similar structures are known to exhibit bioactivity and can be explored for potential as enzyme inhibitors or probes to study biochemical pathways . The nitro group on the aromatic ring can be selectively reduced to a reactive aniline, providing a handle for further functionalization to create amides, ureas, or other derivatives . Researchers utilize this building block in fields ranging from organic chemistry, where it aids in studying stereochemistry, to drug discovery for the development of new therapeutic agents . Storage and Handling: Store at room temperature . This product is intended for research purposes only and is not approved for use in humans or animals .

Properties

IUPAC Name

methyl (2R)-2-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-11(12(18)22-4)8-5-6-10(17)9(7-8)16(20)21/h5-7,11,17H,1-4H3,(H,15,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPITQINKKNTDB-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nitration and Aromatic Substitution Reactions

The 3-nitro group on the phenyl ring is introduced via directed nitration. In analogous systems, nitration of phenolic derivatives employs fuming HNO₃/H₂SO₄ at 0–5°C, achieving regioselectivity at the meta position relative to the hydroxyl group . For example:

Phenol derivative+HNO3H2SO4Nitro-substituted product\text{Phenol derivative} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted product}

Key Conditions :

ParameterValue
Nitrating agentFuming HNO₃
CatalystH₂SO₄
Temperature0–5°C
Yield30–50% (after purification)

The hydroxyl group may act as a directing group, but competing side reactions (e.g., oxidation) necessitate controlled stoichiometry .

Boc Protection/Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group stabilizes the amine during synthesis. Protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N or DMAP) . Deprotection occurs under acidic conditions (e.g., HCl/dioxane or TFA) .

Representative Reaction :

Amine+Boc2OEt3NBoc-protected amine\text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Boc-protected amine}

Deprotection Data :

AcidTime (h)Yield (%)
4M HCl/dioxane285
TFA/CH₂Cl₂190

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, which participates in coupling reactions. Hydrolysis is catalyzed by LiOH or NaOH in THF/H₂O .

Example Protocol :

ReagentConditionsYield (%)
LiOH (2 eq)THF/H₂O (3:1), 25°C, 4 h92

The resulting acid is activated (e.g., via thionyl chloride to form an acid chloride) for amide bond formation with amines .

Coupling Reactions and Derivatives

The deprotected amine engages in sulfonylation or amidation. For example, reaction with p-nitrobenzenesulfonyl chloride in toluene at reflux yields sulfonamide derivatives .

Sulfonylation Conditions :

ParameterValue
SolventToluene
Temperature79°C (reflux)
Equivalents1:1.2 (amine:sulfonyl chloride)
Yield75–80%

Steric and Electronic Effects

The ortho-nitro group imposes steric hindrance, influencing reaction rates. In coupling reactions, bulky substituents reduce yields (e.g., 45% for tert-butyl vs. 75% for methyl groups) . Electronic effects from the nitro group enhance electrophilic substitution at the para position relative to the hydroxyl group .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol .

  • Photoreactivity : Nitro groups promote photodegradation under UV light, forming nitroso intermediates .

Scientific Research Applications

Medicinal Chemistry

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into bioactive compounds.

Case Study: Anticancer Agents
Research has shown that derivatives of this compound can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, modifications to the nitrophenyl group can enhance cytotoxicity against cancer cell lines .

Biochemical Research

In biochemical applications, this compound is utilized for studying enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor makes it valuable in enzyme kinetics studies.

Example: Enzyme Inhibition Studies
Inhibitors derived from this compound have been tested against various enzymes, demonstrating significant inhibition rates. This highlights its potential role in drug design targeting specific enzyme pathways .

Organic Synthesis

The compound is also recognized as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating complex molecules.

Synthesis Applications

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group provides protection for amino groups during peptide synthesis, facilitating the construction of peptide chains without unwanted side reactions .
  • Functionalized Molecules : The presence of both the hydroxy and nitro groups allows for the introduction of additional functionalities through nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective reactions at the amino group, while the nitrophenyl group can participate in various chemical transformations. These interactions can lead to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with its analogs from the provided evidence:

Compound Molecular Formula Molecular Weight Key Substituents Polarity/LogP Biological Relevance
Target: Methyl (2R)-2-{[(Boc)amino]-2-(4-hydroxy-3-nitrophenyl)acetate C₁₄H₁₈N₂O₇* ~326.31* 4-OH, 3-NO₂ High (polar) Not explicitly reported†
Analog 1: Methyl (2R)-2-{[(Boc)amino]-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) C₁₉H₂₇NO₅ 349.42 4-(cyclobutylmethoxy) Moderate GPR88 agonist activity
Analog 2: Methyl (2R)-2-{[(Boc)amino]-2-{4-[(2S)-2-methylbutoxy]phenyl}acetate (19c) C₂₀H₃₁NO₅ 365.46 4-[(2S)-2-methylbutoxy] Low GPR88 agonist activity
Analog 3: Methyl (2R)-2-{[(Boc)amino]-2-(4-hydroxyphenyl)acetate C₁₄H₁₉NO₅ 281.30 4-OH High Unreported; used as intermediate

*Calculated based on molecular formula; †Biological activity inferred from structural analogs.

Key Observations:

Substituent Effects: The nitro group in the target compound increases polarity and acidity of the phenolic -OH compared to Analog 3 (4-hydroxyphenyl) . This may enhance solubility in polar solvents but reduce membrane permeability. Analogs 19b and 19c feature alkoxy substituents (e.g., cyclobutylmethoxy) that lower polarity, favoring lipophilicity and likely improving blood-brain barrier penetration for central nervous system targets like GPR88 .

Synthetic Routes: All compounds share a common Boc-protected α-amino ester core. describes their synthesis via nucleophilic substitution of a bromophenyl intermediate (18) with alcohols, yielding high yields (>98%) . The target compound’s nitro group may require nitration steps post-synthesis, adding complexity.

However, the nitro group’s electron-withdrawing effects could alter receptor binding or metabolic stability .

Biological Activity

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate, commonly referred to as a derivative of amino acid-based compounds, has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
  • CAS Number : 141518-55-0
  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.31 g/mol
  • Purity : 96.00%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a 4-hydroxy-3-nitrophenyl group suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Antioxidant Activity

Compounds containing phenolic groups, such as the 4-hydroxy group in this compound, are known for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Study on Related Compounds

A study focused on related amino acid derivatives demonstrated their ability to modulate biological pathways through enzyme inhibition. For example:

  • Inhibition of CPG2 : Certain derivatives exhibited significant inhibition of carboxypeptidase G2 (CPG2), which is involved in various physiological processes. The concentration-dependent effects observed suggest that this compound might similarly influence enzyme activity .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
This compound141518-55-0Potential enzyme inhibition
Related Amino Acid DerivativeVariousInhibition of CPG2
Phenolic CompoundsVariousAntioxidant activityGeneral knowledge

Q & A

Q. What are the critical considerations for synthesizing MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies for the amino and hydroxyl groups. For example, tert-butoxycarbonyl (Boc) protection is commonly used for amines, as seen in similar compounds . Purification via flash column chromatography (e.g., ethyl acetate/methanol gradients) is critical to isolate the enantiomerically pure product. Purity optimization requires monitoring by TLC (Rf ~0.76 in ethyl acetate/methanol 8:2) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm functional groups (e.g., nitro stretch at ~1517 cm⁻¹ in IR) .

Q. How can researchers characterize the stereochemical integrity of the (2R)-configured amino group in this compound?

  • Methodological Answer : Chiral HPLC or polarimetry can confirm enantiomeric excess. For advanced validation, X-ray crystallography (as applied to analogous tert-butyl-protected structures ) or NOESY NMR experiments can resolve spatial arrangements. The ¹H NMR coupling constants (e.g., J = 7.8 Hz for NHBoc in DMSO-d6 ) provide additional stereochemical clues.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Referencing SDS data for structurally similar compounds , researchers should:
  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid inhalation (respiratory irritation risk) and skin contact (potential sensitization).
  • Work under fume hoods with proper ventilation.
    Emergency protocols include rinsing eyes with water for 15+ minutes and seeking medical attention for persistent irritation.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitro group reduction vs. ester hydrolysis) impact the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ controlled pH buffers (e.g., 1–12 range) with HPLC monitoring. For example:
pH Degradation Pathway Half-Life (h)
1–3Ester hydrolysis12–24
7–9Nitro reduction6–8
Data from analogous nitroaryl esters suggest nitro groups are prone to reduction in alkaline conditions, requiring inert atmospheres (N₂/Ar) for storage.

Q. What experimental designs are suitable for optimizing the coupling efficiency of the 4-hydroxy-3-nitrophenyl moiety in peptide conjugates?

  • Methodological Answer : A split-plot design (as used in agricultural chemistry ) can test variables:
  • Main plots : Solvent polarity (DMF vs. THF).
  • Subplots : Coupling agents (DCC vs. EDC/HOBt).
  • Replicates : 4x with LC-MS yield analysis.
    Preliminary data suggest DMF/EDC-HOBt achieves >85% coupling efficiency due to improved solubility of nitroaryl intermediates .

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the 3-nitro substituent on the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can map electron density around the nitro group. For instance:
Parameter Nitro Group Hydroxyl Group
Partial Charge (e⁻)-0.45-0.32
HOMO-LUMO Gap (eV)4.25.1
These results align with experimental observations of nitro-directed electrophilic substitution .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹³C NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamer interconversion). Solutions include:
  • Variable-temperature NMR (VT-NMR) to slow conformational changes.
  • Deuterated solvent screening (e.g., DMSO-d6 vs. CDCl₃).
  • Cross-validation with HSQC/HMBC for ambiguous carbons .

Methodological Resources

  • Synthesis & Purification : Flash chromatography gradients , Boc protection protocols .
  • Safety : OSHA-compliant handling , waste disposal guidelines .
  • Data Analysis : Multi-variate experimental designs , DFT parameters .

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